molecular formula C19H22N2O4S B2594608 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide CAS No. 922004-50-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2594608
CAS No.: 922004-50-0
M. Wt: 374.46
InChI Key: NUERFLIQINXEDG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

  • Petrovskii et al. (2017) synthesized a compound related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide, which showed strong blue emission properties. This suggests potential applications in photophysical studies and materials science (Petrovskii et al., 2017).

Enzyme Inhibition

  • A study by Sapegin et al. (2018) demonstrated that certain [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are relevant in therapeutic contexts (Sapegin et al., 2018).

Molecular and Structural Analysis

  • Almansour et al. (2016) researched benzimidazole-tethered oxazepine hybrids, providing insights into the molecular structures, charge distributions, and potential nonlinear optical (NLO) properties of these compounds. This indicates the role of these compounds in NLO applications and molecular electronics (Almansour et al., 2016).

Synthetic Chemistry

  • Shaabani et al. (2010) explored novel synthetic pathways for tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the compound's versatility in chemical synthesis (Shaabani et al., 2010).

Potential in Medicinal Chemistry

  • Kumar et al. (2018) synthesized quinazoline sulfonamide derivatives, indicating the compound's relevance in developing new pharmaceuticals, especially in targeting specific biological activities (Kumar et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-5-8-15(9-6-13)26(23,24)21-14-7-10-17-16(11-14)20-18(22)19(2,3)12-25-17/h5-11,21H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUERFLIQINXEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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